molecular formula C20H15ClN2OS B3839436 (2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

(2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

Cat. No.: B3839436
M. Wt: 366.9 g/mol
InChI Key: SCOVZFOSYPYCRK-MHWRWJLKSA-N
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Description

(2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product . The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods often employ packed-bed reactors and optimized reaction parameters to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. Detailed studies using techniques like molecular docking and biochemical assays are conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity patterns. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-2-24-18-8-6-15(7-9-18)19-13-25-20(23-19)16(12-22)10-14-4-3-5-17(21)11-14/h3-11,13H,2H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOVZFOSYPYCRK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
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(2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
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(2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
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(2E)-3-(3-Chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

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